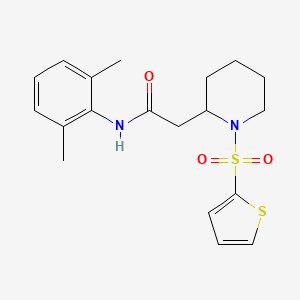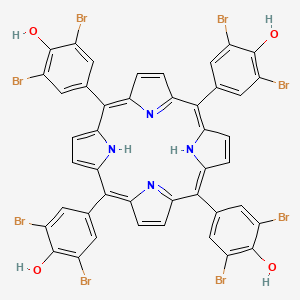
Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate” involves the use of copper chromite in quinoline at 180°C for 1 hour under microwave irradiation . The reaction mixture is then purified by silica gel column chromatography eluting with chloroform . The yield of this reaction is approximately 66% .Molecular Structure Analysis
The molecular structure of “Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate” consists of a pyrrole ring attached to a cyclopropyl group and a carboxylate group . The InChI Key for this compound is QTUAIBRPGOPEFI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate” has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.08 . Its water solubility is 1.27 mg/ml .Wissenschaftliche Forschungsanwendungen
Natural Product Isolation and Origins
Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate (abbreviated as Py-2-C ) has been isolated from several natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms. Notably, it shares a structural skeleton with pyrraline, a well-known diabetes molecular marker. Pyrraline is produced through sequential reactions in vivo, emphasizing the significance of the Py-2-C skeleton .
Physiological Activities and Health Implications
The biological functions of molecules containing the Py-2-C group are diverse. Researchers have explored their physiological activities, including potential health benefits. While more studies are needed, Py-2-C derivatives may contribute to overall well-being and could be relevant in preventive treatments for lifestyle-related diseases such as diabetes, heart disease, and cancer .
Advanced Glycation End Products (AGEs) and Diabetes
In the context of diabetes, Py-2-C is linked to the formation of advanced glycation end products (AGEs). These AGEs result from complex reactions between glucose and amino acids. Early detection of diabetes often involves monitoring metabolites produced during these reactions. Py-2-C derivatives, including pyrraline, play a role in this process .
Chemical and Organic Intermediates
Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate serves as a chemical and organic intermediate. Its applications extend beyond natural product research. Researchers use it in synthetic pathways to create more complex compounds or modify existing ones .
Anticancer Potential
While not directly studied for its anticancer properties, related pyrrole derivatives have shown promise. Researchers have explored pyrrole-containing compounds in cancer therapy due to their unique structures and potential interactions with cellular processes. Further investigations into Py-2-C’s effects on cancer cells are warranted .
Flavor and Fragrance Chemistry
Interestingly, certain pyrrolyl esters, including derivatives of Py-2-C, exhibit distinct odor characteristics. For example, benzhydryl 1H-pyrrole-2-carboxylate, butyl 1H-pyrrole-2-carboxylate, and pentyl 1H-pyrrole-2-carboxylate have sweet and acid aromas. These compounds find applications in flavor and fragrance industries .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-4-7(5-10-8)6-2-3-6/h4-6,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUAIBRPGOPEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[14-Methyl-5-(3-methylphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2465585.png)


![Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone](/img/structure/B2465589.png)



![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2465598.png)
![3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide](/img/structure/B2465599.png)
![Methyl 3-[(3-chlorophenyl)amino]propanoate](/img/structure/B2465600.png)



![Furan-2-yl-[3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2465607.png)